![molecular formula C21H28O2Si B13668608 Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an oxirane ring, and a diphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane typically involves the reaction of tert-butyl[3-(chloropropoxy)]diphenylsilane with an epoxide, such as ethylene oxide, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 3-(oxiran-2-yl)propanoate
- tert-butyl (3-(oxiran-2-yl)propyl)carbamate
- tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is unique due to the presence of both the oxirane ring and the diphenylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and material science research .
Eigenschaften
Molekularformel |
C21H28O2Si |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
tert-butyl-[3-(oxiran-2-yl)propoxy]-diphenylsilane |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-16-10-11-18-17-22-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3 |
InChI-Schlüssel |
CZYQUSZDRYXITO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


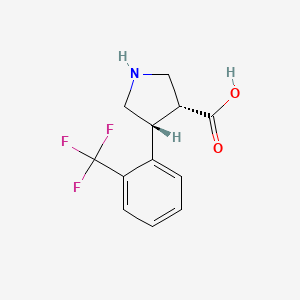
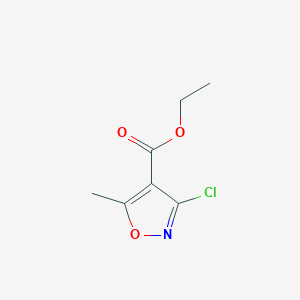
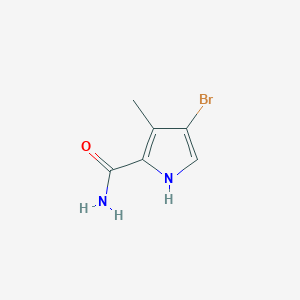
![2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)
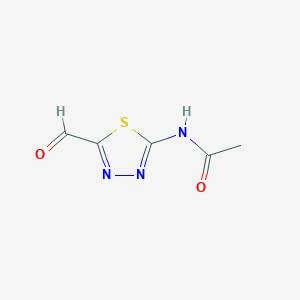

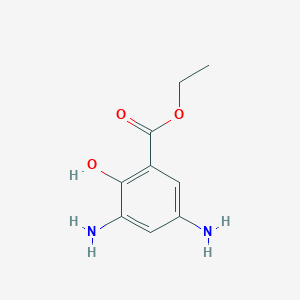
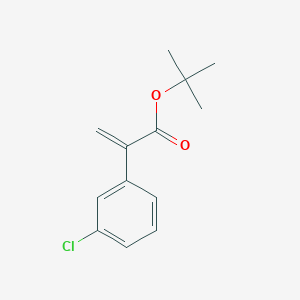
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
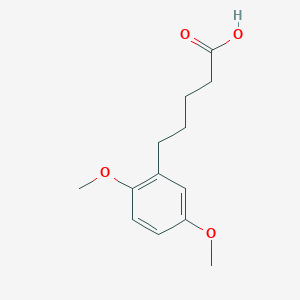
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
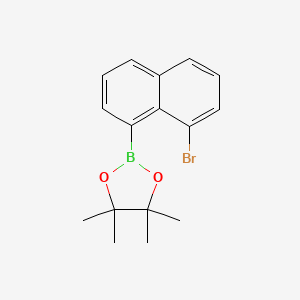
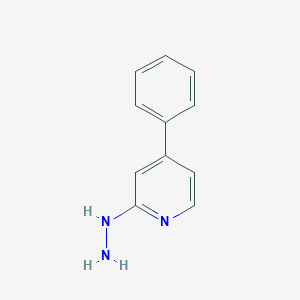
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
